molecular formula C10H10F3NO3 B14067589 (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B14067589
M. Wt: 249.19 g/mol
InChI Key: YIGYZBFRVLGTOV-UHFFFAOYSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and a suitable amino acid precursor.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-(trifluoromethyl)benzaldehyde with the amino acid precursor under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, typically using an oxidizing agent like hydrogen peroxide under basic conditions.

Industrial Production Methods

Industrial production methods for (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential role in modulating enzyme activity and protein interactions.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2S,3S)-3-Amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and potency.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGYZBFRVLGTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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